2-Acetamido-5-oxohexanoic acid
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Overview
Description
2-Acetamido-5-oxohexanoic acid is a member of the class of acetamides and is the acetyl derivative of 6-amino-2-oxohexanoic acid . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 6-acetamido-2-oxohexanoic acid, obtained by deprotonation of the carboxy group . This compound is significant in various biochemical and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-oxohexanoic acid typically involves the acetylation of 6-amino-2-oxohexanoic acid. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds.
Scientific Research Applications
2-Acetamido-5-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-acetamido-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor base . This property is crucial in various biochemical reactions where it participates as an intermediate or a catalyst.
Comparison with Similar Compounds
Similar Compounds
6-Acetamido-2-oxohexanoic acid: This compound is closely related and shares similar chemical properties.
5-Oxohexanoic acid: Another similar compound with comparable structural features.
Uniqueness
2-Acetamido-5-oxohexanoic acid is unique due to its specific acetylation, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications in research and industry.
Properties
CAS No. |
92403-06-0 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-acetamido-5-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(10)3-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13) |
InChI Key |
ABRXMTHRFPDZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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